rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
Description
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1-methylpyrazol-4-yl substituent at the 4-position of the pyrrolidine ring. The racemic (rac) designation indicates a 1:1 mixture of (3R,4S) and (3S,4R) enantiomers, which may influence its physicochemical properties and biological activity. This compound is structurally analogous to intermediates used in medicinal chemistry for protease inhibition or as building blocks in peptide mimetics .
Properties
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-7-10(11(8-17)12(18)19)9-5-15-16(4)6-9/h5-6,10-11H,7-8H2,1-4H3,(H,18,19)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRWSENJCJSWPC-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: This is usually done using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the 1-Methyl-1H-pyrazol-4-yl Group: This step often involves coupling reactions using reagents like pyrazole derivatives and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the pyrrolidine ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Boc-Protected Pyrrolidines with Aromatic Substituents
Piperidine vs. Pyrrolidine Core
- (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5):
Salt Forms and Protecting Groups
- rac-(3R,4S)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS 2044705-72-6):
Key Research Findings
Substituent Effects on Solubility :
- Pyridine- and pyrazole-containing analogues exhibit higher aqueous solubility than purely aromatic (e.g., phenyl) derivatives due to hydrogen-bonding capabilities .
- Dihydrochloride salts (e.g., ) show enhanced crystallinity and solubility in polar solvents.
Electronic and Steric Influences: The 2-cyanophenyl substituent () lowers the carboxylic acid’s pKa by ~1 unit compared to the target compound, favoring ionization at physiological pH. Boc protection in the target compound improves stability during synthetic steps relative to benzyl-protected analogues .
Biological Relevance :
Biological Activity
The compound rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1969288-58-1, is a pyrrolidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H21N3O4, with a molecular weight of 295.33 g/mol. The chemical structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a pyrazole moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H21N3O4 |
| Molecular Weight | 295.33 g/mol |
| Boiling Point | 469.1 ± 45.0 °C (predicted) |
| Density | 1.29 ± 0.1 g/cm³ (predicted) |
| pKa | 4.26 ± 0.40 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties : By modulating the activity of inflammatory mediators.
- Antimicrobial effects : Potentially inhibiting the growth of various pathogens.
- Cytotoxicity against cancer cells : Indicating possible applications in cancer therapy.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of pyrrolidine compounds showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound may similarly affect inflammatory pathways.
- Antimicrobial Studies : In vitro assays indicated that the compound exhibited activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Cytotoxicity Assays : Research involving human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High tissue affinity |
| Metabolism | Hepatic |
| Excretion | Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
